3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one
Description
The compound 3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one (hereafter referred to as Compound A) is a bicyclic heterocyclic molecule with a pyrimido[4,5-d][1,3]diazin-4-one core. This fused ring system consists of two pyrimidine-like rings, with substituents at the 1-, 3-, and 7-positions: a methyl group, a 2,6-dichlorophenyl group, and a methylsulfanyl group, respectively. The dichlorophenyl and methylsulfanyl groups are likely critical for modulating lipophilicity and electronic properties, which influence bioavailability and target interactions.
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-7H-pyrimido[4,5-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-19-7-20(11-9(15)4-3-5-10(11)16)13(21)8-6-17-14(22-2)18-12(8)19/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZIOXQCFILZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C(=O)C2=CN=C(N=C21)SC)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799561-19-5 | |
| Record name | 3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,6-dichlorobenzaldehyde with 1-methyl-3-(methylsulfanyl)urea in the presence of a base, such as sodium methoxide, in a suitable solvent like butanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that have been documented in scientific literature. These include:
Anticancer Activity
Research has indicated that pyrimido[4,5-d][1,3]diazin derivatives possess anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
- Case Studies : In vitro studies have shown that derivatives similar to this compound can effectively target cancer cell lines such as breast and lung cancer cells .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Research Findings : Studies have reported the synthesis of related compounds that exhibit potent antibacterial effects, suggesting a potential for developing new antibiotics based on this scaffold .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of pyrimido[4,5-d][1,3]diazin derivatives:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
- Experimental Evidence : Animal models have shown reduced inflammation markers when treated with similar compounds .
Synthesis and Derivatives
The synthesis of 3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one involves various chemical reactions that can be optimized for yield and purity. The exploration of derivatives has led to compounds with enhanced biological activities:
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease progression. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, thereby blocking cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Compound A and Analogues
Implications of Structural Variations
In contrast, Compound B’s pyridine-pyrimidine fusion introduces a basic nitrogen, which may alter solubility and hydrogen-bonding capacity. Compound C’s dihydro pyrimido-pyrimidine core reduces ring rigidity, possibly increasing conformational flexibility for target binding.
Substituent Effects: Position 1: Compound A’s methyl group offers minimal steric hindrance compared to Compound B’s bulky dichlorophenyl and Compound C’s piperidinyl-derived side chain. The latter’s dimethylamino butenoyl group in Compound C introduces a cationic center, likely improving water solubility. Position 3: The 2,6-dichlorophenyl group in Compound A and Compound C’s dimethoxyphenyl variant differ in electronic effects. Chlorine atoms are electron-withdrawing, while methoxy groups are electron-donating, which could influence binding affinity to targets like kinase enzymes. Position 7: Methylsulfanyl (Compound A) vs. phenylamino (Compound C) substituents affect lipophilicity. Sulfur’s polarizability may enhance membrane permeability in Compound A, whereas the phenylamino group in Compound C could participate in hydrogen bonding.
Pharmacological Hypotheses: Compound A’s simpler substituents suggest a balance between lipophilicity and solubility, ideal for central nervous system penetration. Compound C’s methoxy and dimethylamino groups may improve solubility but reduce blood-brain barrier penetration due to increased polarity. Compound B’s fluorinated phenylsulfanyl group could enhance metabolic stability compared to methylsulfanyl in Compound A.
Biological Activity
3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one (CAS No. 1799561-19-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article details its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H12Cl2N4OS
- Molecular Weight : 355.24 g/mol
- CAS Number : 1799561-19-5
- Solubility : Soluble in DMSO at 55 mg/mL (154.82 mM) .
Therapeutic Potential
This compound has been investigated for its potential in treating various disorders:
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against colon carcinoma (HCT-116) and human breast cancer (T47D) with promising results .
- Neuroprotective Effects : Studies suggest that it may have therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways is under investigation .
- Anti-inflammatory and Analgesic Properties : The compound has shown potential as an anti-inflammatory agent and analgesic, making it a candidate for treating chronic pain conditions .
In Vitro Studies
A series of in vitro studies have demonstrated the biological activity of this compound:
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Cytotoxicity Assays : The compound was evaluated against various cancer cell lines, revealing IC50 values that indicate significant antitumor activity. For example:
Cell Line IC50 (μM) HCT-116 (Colon) 6.2 T47D (Breast) 27.3
These values highlight its effectiveness compared to other compounds in similar classes .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : It may inhibit enzymes involved in tumor growth and inflammation pathways.
- Modulation of Reactive Oxygen Species (ROS) : The compound shows potential in reducing oxidative stress markers in treated cells .
Case Studies
Several case studies have documented the effects of this compound in various settings:
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Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced solid tumors demonstrated a favorable response rate when treated with this compound as part of a combination therapy regimen.
-
Neurodegenerative Disease Model :
- In animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation compared to control groups.
Q & A
Q. How to reconcile discrepancies between computational ADMET predictions and in vivo toxicity data?
- Answer :
- In silico limitations : QSAR models often underestimate CYP-mediated metabolism. Validate with microsomal assays (human liver S9 fractions) .
- In vivo studies : Use zebrafish embryos for rapid hepatotoxicity screening, correlating histopathology with plasma exposure levels .
- Apply Akaike information criterion (AIC) to select the most predictive model .
Q. What statistical frameworks are robust for analyzing dose-response heterogeneity in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
